

The Effect of AMG-650 on Mitotic Spindle Assembly: A Technical Guide

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Compound of Interest

Compound Name: *Amg-650*

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Abstract

AMG-650, also known as Sovilnesib, is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[1][2][3] KIF18A plays a critical role in regulating chromosome positioning and ensuring the integrity of the bipolar mitotic spindle, particularly in chromosomally unstable (CIN) cancer cells which often exhibit an over-reliance on this motor protein for successful cell division.[2][4][5] This technical guide provides an in-depth overview of the mechanism of action of **AMG-650**, focusing on its effects on mitotic spindle assembly. It includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to KIF18A and its Role in Mitosis

KIF18A is a plus-end directed motor protein of the kinesin-8 family that localizes to the plus-ends of kinetochore microtubules.[1][6] Its primary function is to dampen microtubule dynamics, which is crucial for the precise alignment of chromosomes at the metaphase plate.[1][4] In chromosomally unstable cancer cells, which are often characterized by aneuploidy and supernumerary centrosomes, KIF18A is essential for suppressing the formation of lethal multipolar spindles and ensuring a bipolar cell division.[1][4][7] The inhibition of KIF18A's ATPase activity disrupts its motor function, leading to defects in chromosome congression, prolonged mitotic arrest, and ultimately, apoptosis in these vulnerable cancer cells.[8][9]

Mechanism of Action of AMG-650

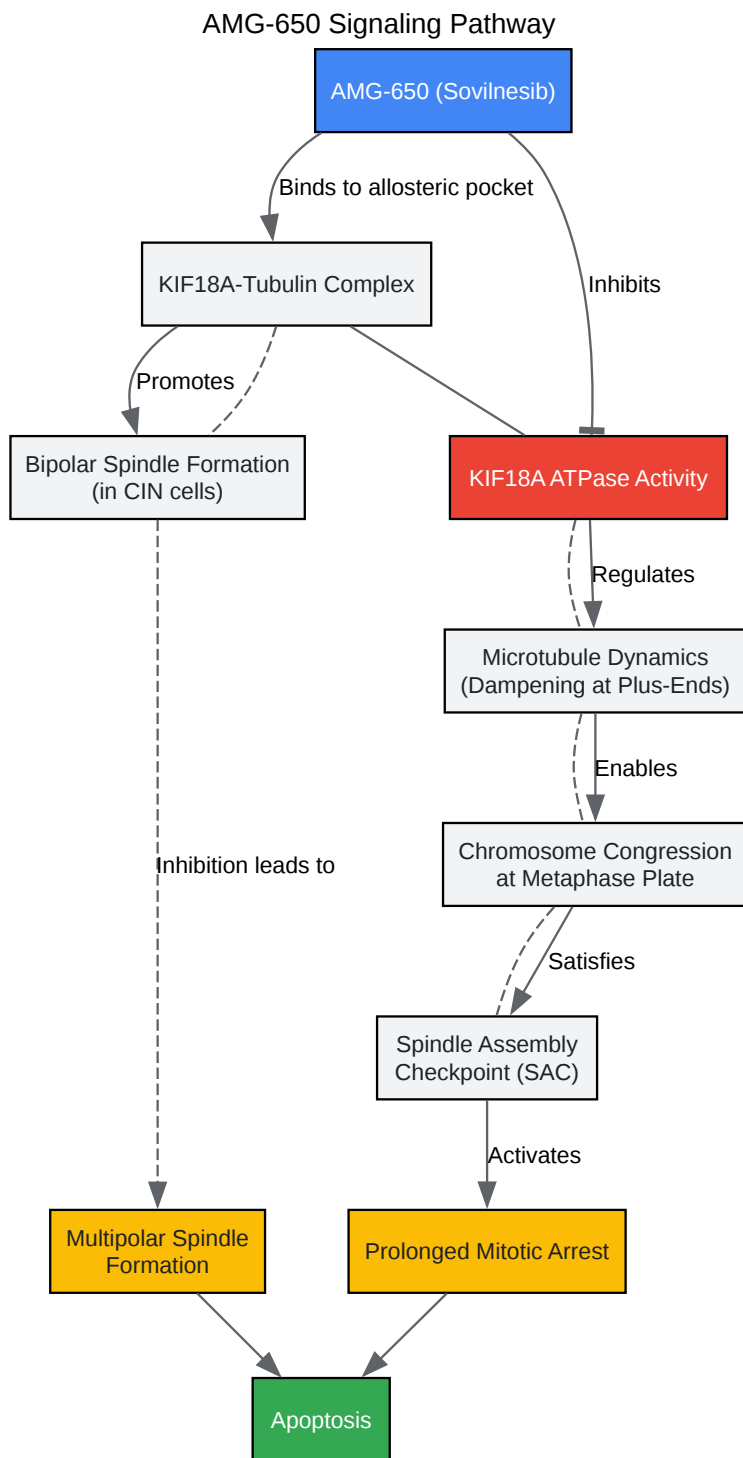
AMG-650 selectively inhibits the microtubule-dependent ATPase activity of KIF18A.[6]

Structural studies have revealed that **AMG-650** binds to an allosteric pocket at the interface of the KIF18A motor domain and α -tubulin. This binding prevents the conformational changes necessary for ATP hydrolysis and translocation along the microtubule.

The inhibition of KIF18A by **AMG-650** leads to a cascade of events that disrupt mitotic spindle assembly and function:

- **Disruption of KIF18A Localization:** **AMG-650** treatment causes the mislocalization of KIF18A from the plus-ends of kinetochore microtubules to an accumulation at the spindle poles.[10] This prevents KIF18A from performing its crucial role in regulating microtubule dynamics at the kinetochore-microtubule interface.
- **Increased Chromosome Oscillations and Congression Failure:** Without the dampening effect of KIF18A at the microtubule plus-ends, chromosomes exhibit increased oscillations and fail to properly align at the metaphase plate.[9]
- **Activation of the Spindle Assembly Checkpoint (SAC):** The improper attachment of kinetochores to the mitotic spindle activates the SAC, leading to a prolonged mitotic arrest.
- **Induction of Multipolar Spindles:** In chromosomally unstable cancer cells, which often have an amplified number of centrosomes, the inhibition of KIF18A leads to the formation of multipolar spindles.[1][7] This is a key mechanism of **AMG-650**'s selective cytotoxicity in these cells.
- **Apoptosis:** The sustained mitotic arrest and the formation of aberrant mitotic spindles ultimately trigger the apoptotic cell death pathway.

Signaling Pathway of AMG-650 Action



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AMG-650's inhibitory effect on KIF18A and downstream cellular events.

Quantitative Data on AMG-650's Activity

The following tables summarize the key quantitative data reported for **AMG-650's** in vitro and in vivo activities.

Table 1: In Vitro Inhibitory and Cellular Activity of **AMG-650**

Parameter	Value	Cell Line / Assay Conditions	Reference
KIF18A ATPase Activity IC50	71 nM	Biochemical Assay	[1]
53 nM	ATPase Activity Assays	[2]	
48 nM	KIF18A MT-ATPase motor activity		
83 nM	Kinesin ATPase Assay (ADP-Glo™)	[6]	
Mitotic Index Assay EC50	68 nM	OVCAR-3 (TP53-mutant, CCNE1-amplified)	[2]
Nuclear Count Assay EC50	70 nM	OVCAR-3 (TP53-mutant, CCNE1-amplified)	[2]
Anti-proliferative Activity	Dose-dependent inhibition	Various cancer cell lines (0-10 pM, 96 & 144h)	[11]

Table 2: Preclinical In Vivo Efficacy of **AMG-650**

Animal Model	Dosage	Outcome	Reference
OVCAR-3 Xenografts (mice)	10, 30, 100 mg/kg p.o. q.d.	Dose-dependent tumor growth inhibition and durable tumor regressions.	[2]
Pediatric Solid Tumor PDX models	100 mg/kg p.o. for 21 days	Limited antitumor activity in osteosarcoma. Some activity in rhabdomyosarcoma and Ewing sarcoma models.	[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of **AMG-650** on mitotic spindle assembly. These protocols are based on published information and standard laboratory practices.

KIF18A ATPase Activity Assay

This assay measures the ability of **AMG-650** to inhibit the ATP hydrolysis activity of the KIF18A motor protein in the presence of microtubules.

Principle: The rate of ATP hydrolysis is determined by quantifying the amount of ADP produced over time using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay, Promega).

Materials:

- Recombinant human KIF18A motor domain
- Paclitaxel-stabilized microtubules
- ATP
- **AMG-650** (or other test compounds)

- ADP-Glo™ Kinase Assay reagents
- Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 μM paclitaxel)
- White, opaque 96-well or 384-well plates

Procedure:

- Prepare serial dilutions of **AMG-650** in assay buffer.
- In a multi-well plate, combine the assay buffer, microtubules, and **AMG-650** dilutions.
- Initiate the reaction by adding a mixture of KIF18A and ATP.
- Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
- Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol. This typically involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent and measuring luminescence with a plate reader.
- Calculate the percent inhibition of ATPase activity for each **AMG-650** concentration relative to a DMSO control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol allows for the visualization of the mitotic spindle, chromosomes, and centrosomes in cells treated with **AMG-650** to assess effects on spindle morphology.

Principle: Cells are fixed and permeabilized, then stained with specific primary antibodies against cellular components (e.g., α-tubulin for microtubules, γ-tubulin for centrosomes). Fluorescently labeled secondary antibodies are then used for visualization by microscopy. DNA is counterstained to visualize chromosomes.

Materials:

- Cancer cell lines (e.g., OVCAR-3, HeLa)
- **AMG-650**
- Glass coverslips
- Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
- Permeabilization buffer: 0.25% Triton X-100 in PBS
- Blocking buffer: 5% BSA in PBS with 0.1% Tween-20
- Primary antibodies: anti- α -tubulin, anti- γ -tubulin
- Fluorescently labeled secondary antibodies
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Antifade mounting medium
- Fluorescence microscope

Procedure:

- Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
- Treat cells with various concentrations of **AMG-650** or DMSO (vehicle control) for a specified time (e.g., 24 hours).
- Wash cells with PBS and fix with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
- If using PFA fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
- Wash cells with PBS.
- Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
- Wash cells three times with PBS.
- Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Wash cells three times with PBS.
- Counterstain with DAPI for 5 minutes.
- Mount the coverslips on microscope slides using antifade mounting medium.
- Visualize and capture images using a fluorescence or confocal microscope. Analyze for spindle morphology (bipolar vs. multipolar), chromosome alignment, and centrosome number and position.

Mitotic Index Assay

This assay quantifies the percentage of cells in a population that are in the mitotic phase of the cell cycle after treatment with **AMG-650**.

Principle: Mitotic cells can be identified by their condensed chromatin and the presence of a mitotic spindle. This can be visualized by staining for a mitosis-specific marker, such as phosphorylated Histone H3 (pH3), or by morphological assessment of DAPI-stained nuclei.

Materials:

- Cancer cell lines
- **AMG-650**
- Multi-well plates
- Fixation and permeabilization reagents (as in 4.2)
- Primary antibody: anti-phospho-Histone H3 (Ser10)
- Fluorescently labeled secondary antibody

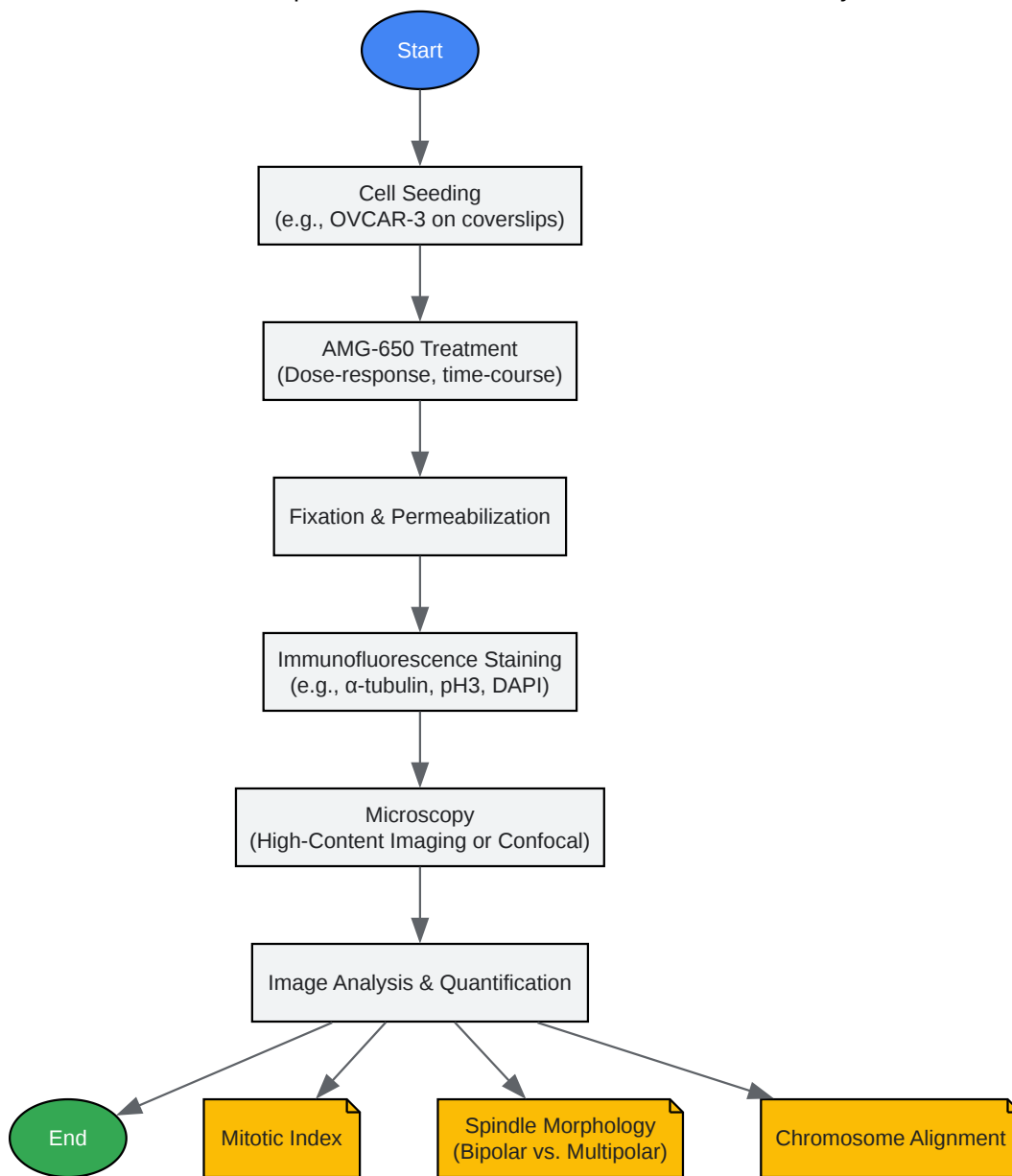
- DAPI
- High-content imaging system or fluorescence microscope

Procedure:

- Seed cells in a multi-well plate.
- Treat cells with a dose range of **AMG-650** for a set time period.
- Fix, permeabilize, and block the cells as described for immunofluorescence.
- Incubate with anti-phospho-Histone H3 antibody, followed by a fluorescent secondary antibody and DAPI staining.
- Acquire images using a high-content imaging system or a fluorescence microscope.
- Quantify the number of pH3-positive cells and the total number of cells (DAPI-stained nuclei).
- Calculate the Mitotic Index: $(\text{Number of pH3-positive cells} / \text{Total number of cells}) \times 100\%$.
- Determine the EC50 value for the induction of mitotic arrest.

Experimental Workflow Visualization

General Experimental Workflow for AMG-650 Cellular Assays

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